
1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups. They are widely used in medicinal chemistry due to their biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 2-chloro-4-methylphenyl isocyanate could react with 4-(dimethylamino)-6-methylpyrimidin-2-yl)methylamine to form the desired compound .Molecular Structure Analysis
The molecular structure of this compound would consist of a central urea group, with a 2-chloro-4-methylphenyl group on one side and a 4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl group on the other .Chemical Reactions Analysis
As a urea derivative, this compound might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might exhibit polarity due to the presence of the carbonyl group and the chlorine atom .科学的研究の応用
Complexation-induced Unfolding of Heterocyclic Ureas
Research demonstrates the synthesis and conformational studies of heterocyclic ureas, exploring their ability to unfold and form multiply hydrogen-bonded complexes. These compounds, including derivatives involving dimethylamino and methylpyrimidin units, show potential for self-assembly applications due to their hydrogen-bonding capabilities. This study provides insight into the structural behavior of ureas that might be related to the compound , highlighting their utility in designing novel molecular architectures (Corbin et al., 2001).
Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding
This research explores the dimerization of 6-methyl-2-butylureidopyrimidone derivatives through quadruple hydrogen bonding. The study sheds light on the structural dynamics and potential for supramolecular assembly of urea derivatives, possibly including those similar to the specified chemical compound. It underscores the significance of hydrogen bonding in the development of complex molecular structures and could inform the design of new materials or pharmaceuticals (Beijer et al., 1998).
Ring Transformations of Heterocyclic Halogeno Compounds with Nucleophiles
This study focuses on the transformation of 4-chloro-2-dimethylaminopyrimidine and related compounds, which are structurally akin to the chemical . The findings reveal the potential for creating a variety of derivatives through reactions with nucleophiles. This research is pivotal for understanding the reactivity and possible modifications of pyrimidine-containing ureas, which can be applied in synthesizing new chemical entities for various scientific applications (Geerts & Plas, 1978).
Discovery of Nonpeptide Agonists of the GPR14/Urotensin-II Receptor
Investigation into nonpeptidic agonists of the urotensin-II receptor led to the identification of compounds, including those featuring chlorophenyl and dimethylaminoethyl groups. This research demonstrates the potential therapeutic applications of urea derivatives in pharmacology, offering insights into the design of drug leads targeting specific receptors (Croston et al., 2002).
Synthesis and Anticancer Activity of Pyrimidine Derivatives
This paper discusses the design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their anticancer activity. The study highlights the relevance of pyrimidine and urea derivatives in medicinal chemistry, particularly as potential anticancer agents. The findings could provide a foundation for future research into similar compounds for therapeutic applications (Feng et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-10-5-6-13(12(17)7-10)20-16(23)18-9-14-19-11(2)8-15(21-14)22(3)4/h5-8H,9H2,1-4H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKOLJOFWRUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


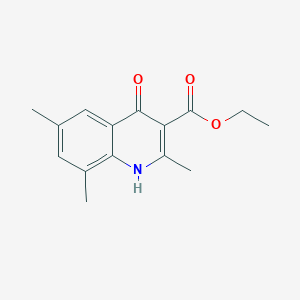
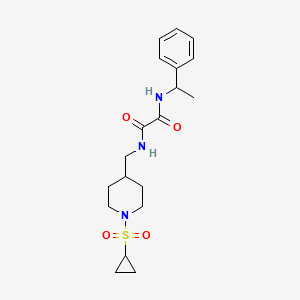
![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)
![(2E)-N-methyl-4-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}formamido)but-2-enamide](/img/structure/B2571211.png)

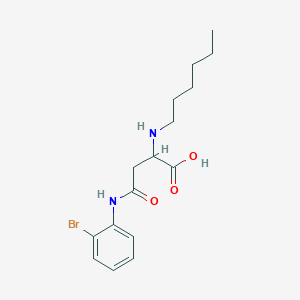
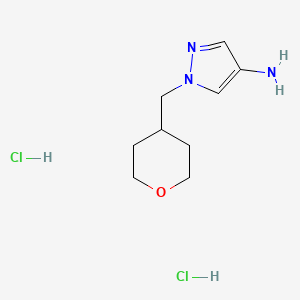
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)
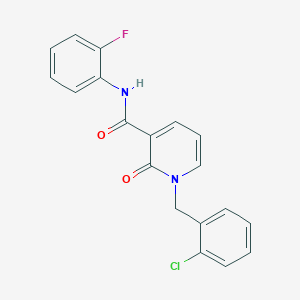
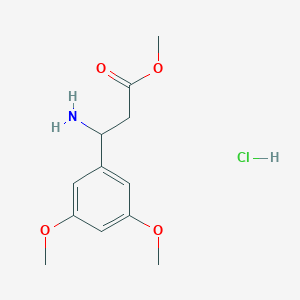
![4-[(4-chlorophenyl)methyl]-1-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2571223.png)

![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2571227.png)